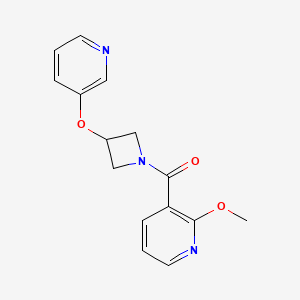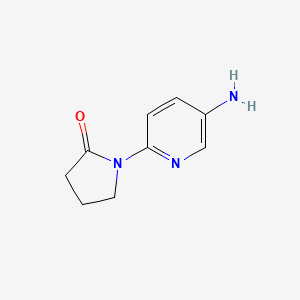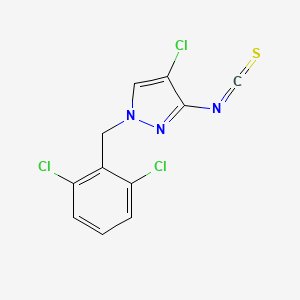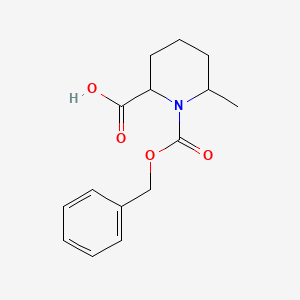![molecular formula C9H16ClNO3 B2757497 2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride CAS No. 2550996-60-4](/img/structure/B2757497.png)
2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride” is a type of spirocyclic compound . The spirocyclic scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of such spirocyclic compounds has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride” is characterized by a spirocyclic scaffold . This scaffold is a key structural feature in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride” typically involve the enantioselective construction of an acyclic starting material . This allows the stereocontrolled formation of the bicyclic scaffold .Applications De Recherche Scientifique
Synthesis and Application in Cytotoxicity Studies
The synthesis of various derivatives of 2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid has been explored for potential applications in cytotoxicity and apoptosis studies. For example, Basak Turk-Erbul et al. (2021) synthesized adamantane derivatives, including compounds structurally related to 2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid, and tested their cytotoxicity against several human cancer cell lines. They found that these compounds were particularly cytotoxic to lung carcinoma cells, with significant selectivity indexes. Moreover, some compounds induced apoptosis, highlighting their potential for further exploration as anticancer agents Turk-Erbul et al., 2021.
Spirocyclic Oxetane and Benzimidazole Synthesis
In another study, M. Gurry et al. (2015) detailed a new synthesis method for 2-oxa-7-azaspiro[3.5]nonane, leading to the creation of spirocyclic oxetanes. These were further utilized in oxidative cyclizations to produce novel benzimidazole derivatives. This research provides a foundation for the development of compounds with potential applications in medicinal chemistry and drug design Gurry et al., 2015.
Antimicrobial Applications
A. Al-Ahmadi and M. El-zohry (1995) synthesized new spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5]decan-2-one, displaying antimicrobial properties. These compounds were tested against various microbial strains, demonstrating their potential as antimicrobial agents Al-Ahmadi & El-zohry, 1995.
Orientations Futures
The future directions for research on “2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride” could involve further exploration of its biological activities and potential applications . Additionally, the development of more efficient and stereoselective synthesis methods could be a focus of future research .
Propriétés
IUPAC Name |
2-[(3S,5R)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)3-7-4-9(6-13-7)1-2-10-5-9;/h7,10H,1-6H2,(H,11,12);1H/t7-,9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBSUZCPHZEFJE-PRCZDLBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(OC2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@]12C[C@H](OC2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide](/img/structure/B2757414.png)
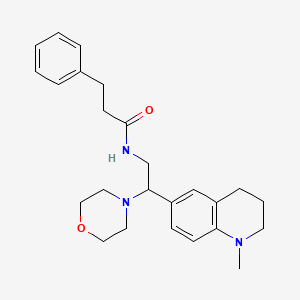

![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2757417.png)
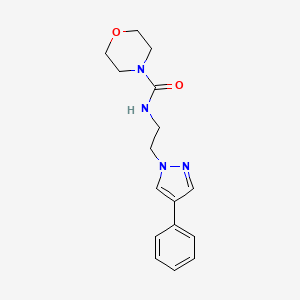
![7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
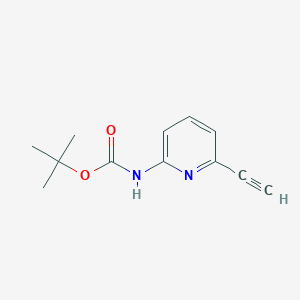
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2757423.png)
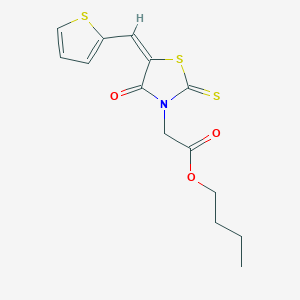
![N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide](/img/structure/B2757425.png)
